3,5-dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate
Description
3,5-Dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate is a synthetic organosulfur compound featuring a benzenesulfonate ester core with distinct substituents: a 3,4-dichloro-2-methoxy group on the benzene ring and a 3,5-dimethylphenyl group as the ester moiety. This compound is structurally notable for its combination of electron-withdrawing (chloro, sulfonate) and electron-donating (methoxy, methyl) groups, which influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
(3,5-dimethylphenyl) 3,4-dichloro-2-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O4S/c1-9-6-10(2)8-11(7-9)21-22(18,19)13-5-4-12(16)14(17)15(13)20-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUOWADGZLBUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate typically involves the sulfonation of 3,4-dichloro-2-methoxybenzene with 3,5-dimethylphenol. The reaction is carried out under controlled conditions, often using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a catalyst. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chloro groups.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding sulfides.
Hydrolysis: The sulfonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Hydrolysis: Formation of phenols and sulfonic acids.
Scientific Research Applications
3,5-dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3,5-dimethylphenyl 3,4-dichloro-2-methoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The chloro and methoxy groups contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and electronic nature of substituents on the aromatic rings significantly impact activity and stability. For example:
- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (): Exhibits potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM), attributed to the 3,5-dimethylphenyl group enhancing lipophilicity and optimizing steric alignment for target binding.
- N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide (): The electron-withdrawing chlorine substituents increase molecular rigidity, as seen in its distinct crystal lattice parameters compared to methyl-substituted analogs.
Key Insight: The 3,5-dimethylphenyl group in the target compound likely balances lipophilicity and steric bulk, similar to its role in PET-inhibiting carboxamides .
Crystallographic and Stability Profiles
Crystal structure analyses of meta-substituted phenyl compounds () reveal that:
- 3,5-Dimethylphenyl-trichloro-acetamide has two molecules per asymmetric unit, suggesting complex packing interactions due to methyl group symmetry.
- 3-Chlorophenyl-trichloro-acetamide forms a monoclinic lattice with distinct hydrogen-bonding patterns.
Implication : The 3,5-dimethylphenyl group in the target compound may promote stable crystal packing, enhancing formulation stability in agrochemical applications.
Research Findings and Limitations
- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., Cl, F) enhance PET inhibition, while methyl groups optimize lipophilicity and binding kinetics .
- Knowledge Gaps: Direct data on the target compound’s herbicidal activity, toxicity, or environmental persistence are absent in the provided evidence. Extrapolations from carboxamide analogs must be validated experimentally.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
